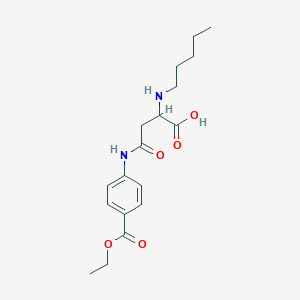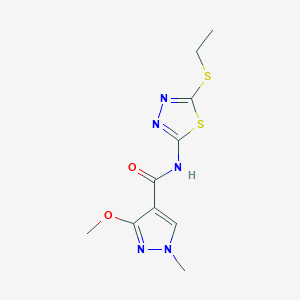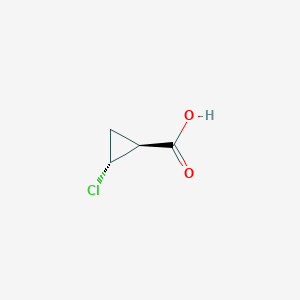
trans-2-Chlorocyclopropanecarboxylic
Vue d'ensemble
Description
Trans-2-chlorocyclopropanecarboxylic acid is a compound that features a cyclopropane ring, a three-membered carbon ring, with a chlorine substituent and a carboxylic acid functional group. The presence of the chlorine atom at the 2-position and the carboxylic acid group makes it a compound of interest in various chemical and pharmacological studies due to its potential reactivity and biological activity .
Synthesis Analysis
The synthesis of this compound acid and its analogs has been explored in several studies. For instance, the synthesis of trans-2-(aminomethyl)cyclopropanecarboxylic acid, a related compound, has been improved, providing insights into the synthetic strategies that could be applied to this compound acid . Another study describes a multigram synthesis of trans-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, which, while not the same, shares similarities in the synthetic approach that could be relevant . These methods often involve the addition of certain functional groups to a cyclopropane ring or the construction of the ring itself from acyclic precursors.
Molecular Structure Analysis
The molecular structure of this compound acid is characterized by the trans configuration of substituents across the cyclopropane ring, which can influence its reactivity and interaction with biological targets. Studies on related compounds, such as cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, have used computational methods to investigate the conformational space and structural features that contribute to biological activity . These analyses can provide insights into how the structure of this compound acid might affect its chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound acid can be inferred from studies on similar cyclopropane-containing compounds. For example, cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been shown to inhibit enzymes like 1-aminocyclopropane-1-carboxylic acid oxidase, suggesting that this compound acid could also participate in enzyme inhibition . Additionally, the photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid indicates that cyclopropane carboxylic acids can undergo structural changes under certain conditions, which may also apply to this compound acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound acid can be compared to those of other cyclopropane carboxylic acids. The pKa values and substituent effects on ionization have been studied for a series of cis-2-substituted 1-cyclopropanecarboxylic acids, providing a basis for understanding the acidity and electronic effects in this compound acid . Additionally, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid through crystallization with chiral amines demonstrates the potential for chiral separation and the study of enantiomeric properties, which could be relevant for the trans-2-chloro derivative .
Applications De Recherche Scientifique
Environmental Monitoring
Trans-2-chlorocyclopropanecarboxylic acid is instrumental in environmental monitoring, specifically in the detection of pyrethroid metabolites in human urine. A study by Arrebola et al. (1999) developed a method to determine major metabolites of synthetic pyrethroids, including trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, in human urine. This method involves extraction and quantification using gas chromatography-tandem mass spectrometry, highlighting its utility in assessing exposure to environmental contaminants (Arrebola et al., 1999).
Chemical Synthesis and Photochemistry
In chemical synthesis, this compound acid and its derivatives have been the focus of research due to their unique reactivity. Brown and Neumer (1966) investigated the photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid, which interconverts between its cis and trans isomers, suggesting potential applications in stereoselective synthesis and photochemical studies (Brown & Neumer, 1966).
Biological Activity
The synthesis and biological evaluation of various derivatives of this compound acid have been explored for potential medical and biochemical applications. Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, including this compound acid derivatives, and evaluated their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. This research contributes to the understanding of cyclopropane-containing compounds in biochemistry and pharmacology (Boztaş et al., 2019).
Isomerization Studies
The isomerization properties of cyclopropanecarboxylic acids have been extensively studied. Spence et al. (1996) researched the cis-trans isomerization of cyclopropyl radical traps catalyzed by extradiol catechol dioxygenases. Their findings on the stereochemistry of ring fission products contribute to understanding the mechanisms in enzyme-catalyzed reactions and organic synthesis (Spence et al., 1996).
Conformational Analysis
Kusuyama's (1979) work on cis-2-substituted 1-cyclopropanecarboxylic acids, including trans-2-chloro derivatives, explored their ionization and the effect of substituents. This research provides insight into conformational analysis and the electronic effects of substituents in cyclopropane rings, which is crucial in organic chemistry and molecular design (Kusuyama, 1979).
Mécanisme D'action
Mode of Action
Cyclopropane carboxylic acids, in general, are known to interact with various enzymes and receptors in the body . The exact nature of these interactions and the resulting changes at the molecular level for trans-2-Chlorocyclopropanecarboxylic specifically are yet to be elucidated .
Biochemical Pathways
Cyclopropane carboxylic acids are known to be involved in various biochemical reactions .
Pharmacokinetics
Pharmacokinetic studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, which ultimately impacts its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall stability . Specific studies on how these factors influence the action of this compound are currently lacking .
Propriétés
IUPAC Name |
(1S,2R)-2-chlorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFZHBEJQGHPB-PWNYCUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65475-70-9 | |
| Record name | rac-(1R,2S)-2-chlorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2540447.png)
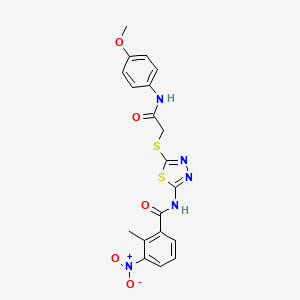
![(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile](/img/structure/B2540449.png)
![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540450.png)
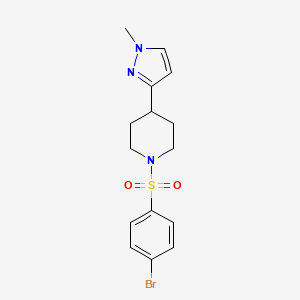
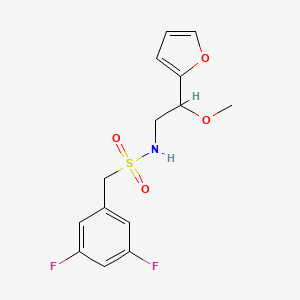
methyl 6-chloropyridine-3-carboxylate](/img/structure/B2540456.png)
![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2540457.png)

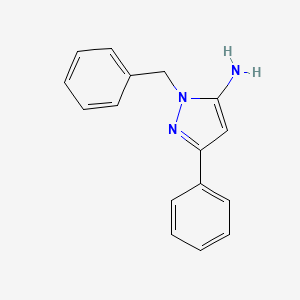

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2540461.png)
